3-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%
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Overview
Description
3-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, also known as 3-APB, is a synthetic compound commonly used in laboratory experiments. It is a derivative of benzoic acid, and its chemical formula is C13H16N2O4S. It has a molecular weight of 284.3 g/mol and a melting point of 185-188°C. 3-APB has been used in various scientific research applications, including biochemical and physiological studies.
Scientific Research Applications
3-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been used in various scientific research applications. It has been used in biochemical and physiological studies, as well as in cell culture experiments. It has also been used to study the effects of drugs on cells, as well as to study the effects of environmental toxins on cells.
Mechanism of Action
3-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% works by inhibiting the activity of certain enzymes, such as phospholipase A2. This enzyme is involved in the production of arachidonic acid, which is an important signaling molecule in the body. By inhibiting the activity of this enzyme, 3-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% can block the production of arachidonic acid, which can lead to a decrease in inflammation and other physiological responses.
Biochemical and Physiological Effects
3-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, as well as to reduce the production of certain cytokines, such as interleukin-6. It has also been shown to reduce the activity of certain enzymes, such as phospholipase A2. In addition, 3-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been shown to have anti-cancer effects, as well as to reduce the growth of certain cells, such as cancer cells.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. It also has a wide range of applications, including biochemical and physiological studies. However, 3-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% can be toxic in high concentrations, so it should be used with caution.
Future Directions
One potential future direction for 3-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% research is to further explore its potential anti-cancer effects. It could also be studied for its potential to treat other diseases, such as autoimmune diseases. In addition, 3-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% could be studied for its potential to reduce inflammation and for its potential to reduce the production of certain cytokines. Finally, 3-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% could be studied for its potential to modulate the activity of certain enzymes, such as phospholipase A2.
Synthesis Methods
3-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is synthesized from piperidine and benzoic acid. It is synthesized by reacting piperidine with benzoic acid in the presence of a base, such as sodium hydroxide. The reaction is then heated to a temperature of around 100°C for several hours. The reaction will yield a white solid, which is 3-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%.
properties
IUPAC Name |
3-amino-5-(4-piperidin-1-ylsulfonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c19-16-11-14(10-15(12-16)18(21)22)13-4-6-17(7-5-13)25(23,24)20-8-2-1-3-9-20/h4-7,10-12H,1-3,8-9,19H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKFKUIOZYXCNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692373 |
Source
|
Record name | 5-Amino-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261917-13-8 |
Source
|
Record name | 5-Amino-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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